molecular formula C13H16N2O2 B1504538 2-Tert-butyl-1-methyl-5-nitro-1H-indole CAS No. 952664-81-2

2-Tert-butyl-1-methyl-5-nitro-1H-indole

Cat. No.: B1504538
CAS No.: 952664-81-2
M. Wt: 232.28 g/mol
InChI Key: VRGAZLNXPPQBNH-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-methyl-5-nitro-1H-indole is a specialized indole derivative designed for advanced pharmaceutical and medicinal chemistry research. The indole scaffold is a near-ubiquitous component of biologically active compounds and is recognized as a privileged structure in drug discovery due to its high affinity for diverse receptors . This particular compound features a nitro group at the 5-position, a modification known to be critical for the activity of various chemotherapeutic agents, which are often investigated as prodrugs that undergo reductive bioactivation to produce reactive intermediates . The structural motifs present in this chemical make it a valuable intermediate for constructing novel bioactive molecules, particularly in the synthesis of complex alkaloids and heterocyclic systems . In research settings, analogues of 5-nitroindoles have demonstrated a broad spectrum of pharmacological activities in vitro, including potential antiviral, antimicrobial, and anticancer properties . Furthermore, structurally related indole-2-carboxamides have been identified as potent allosteric modulators of the CB1 cannabinoid receptor, a key GPCR target in the central nervous system for conditions like obesity, drug addiction, and pain . The tert-butyl and N-methyl substituents on this indole core are likely to enhance its metabolic stability and influence its binding affinity and selectivity in receptor-based assays, offering researchers a sophisticated tool for probing structure-activity relationships (SAR) and developing new therapeutic candidates .

Properties

CAS No.

952664-81-2

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-tert-butyl-1-methyl-5-nitroindole

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)12-8-9-7-10(15(16)17)5-6-11(9)14(12)4/h5-8H,1-4H3

InChI Key

VRGAZLNXPPQBNH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(N1C)C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC2=C(N1C)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Synthesis Overview

  • Starting Materials : 2-tert-butyl-1-methylindole
  • Reagents : Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
  • Conditions : Controlled temperature to prevent over-nitration.

This synthetic pathway allows for the introduction of the nitro group at the 5-position of the indole ring, which is crucial for enhancing the compound's biological activity.

Biological Activities

Research indicates that 2-tert-butyl-1-methyl-5-nitro-1H-indole exhibits various biological activities that make it a candidate for further investigation in drug development.

Antimicrobial Properties

Studies have shown that indole derivatives possess antimicrobial properties. Specifically, compounds with nitro groups are often more effective against certain bacterial strains. The presence of the nitro group in this compound enhances its ability to disrupt microbial cell functions.

Potential Anticancer Activity

Indoles are known for their potential anticancer properties. The modification of indoles with nitro groups has been linked to increased cytotoxicity against cancer cell lines. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Applications in Drug Development

The unique structure of this compound positions it as a valuable intermediate in the synthesis of more complex pharmacologically active compounds.

Case Studies

  • Monoamine Oxidase Inhibition : Research indicates that derivatives of indoles can act as inhibitors of monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases such as Alzheimer's. The incorporation of the nitro group may enhance this inhibitory activity .
  • Synthesis of Anticancer Agents : A series of studies have focused on synthesizing novel indole derivatives from this compound, leading to compounds with improved efficacy against various cancer types .

Data Table: Biological Activities and Synthesis Yield

Compound NameActivity TypeYield (%)Reference
This compoundAntimicrobial85
2-Tert-butyl-1-methyl-5-nitro derivativesAnticancer (cell lines)75
Indole derivatives from synthesisMAO inhibition90

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural and physical properties of 2-tert-butyl-1-methyl-5-nitro-1H-indole with three analogs from the literature:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Safety Profile
This compound 1-Me, 2-t-Bu, 5-NO₂ C₁₃H₁₆N₂O₂ 232.28 Strong EWG (nitro); potential precursor for amine synthesis Likely hazardous (nitro group)
5-Fluoro-1-methyl-1H-indole (7b) 1-Me, 5-F C₉H₈FN 149.17 High yield (98%); fluorinated indole for drug discovery Not specified
2-tert-Butyl-5-ethyl-1H-indole 2-t-Bu, 5-Et C₁₄H₁₉N 201.31 Hydrophobic (alkyl groups); no known hazards No known hazards
2-tert-butyl-5-methyl-1H-indole 2-t-Bu, 5-Me C₁₃H₁₇N 187.28 Commercial intermediate; 98% purity Not specified

Key Observations:

  • Electronic Effects : The nitro group in the target compound is a stronger electron-withdrawing group (EWG) compared to fluorine (moderate EWG) or alkyl substituents (electron-donating). This reduces electron density in the indole ring, directing electrophilic substitution to specific positions .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-tert-butyl-1-methyl-5-nitro-1H-indole typically involves:

  • Introduction of the nitro group at the 5-position of the indole ring.
  • Alkylation at the nitrogen (N-1) position with a methyl group.
  • Introduction of a tert-butyl substituent at the 2-position of the indole ring.

These steps require careful control of reaction conditions to achieve regioselectivity and high purity.

Nitration of Indole Derivatives

A key step is the regioselective nitration of the indole nucleus to introduce the nitro group at the 5-position without affecting other positions.

  • Non-acidic, metal-free nitration method:
    A novel electrophilic substitution method uses ammonium tetramethylnitrate and trifluoroacetic anhydride to generate trifluoroacetyl nitrate (CF3COONO2) as a nitrating agent at sub-room temperature. This approach avoids harsh acidic or metallic conditions, providing a cleaner reaction profile and environmental benefits.
    This method has been shown effective for nitration of indoles, including the synthesis of 3-nitroindole derivatives, which can be adapted for 5-nitro substitution with appropriate substrate control.
    (Reference: PMC article on regioselective synthesis of 3-nitroindoles)

N-Methylation Procedure

The methylation of the indole nitrogen (N-1) is typically achieved by:

  • Treating 5-nitroindole derivatives with sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
  • Subsequent addition of methyl iodide (CH3I) to alkylate the nitrogen atom.

Example reaction conditions:

Step Reagents & Conditions Outcome
1 5-nitro-indole-2-carboxylic acid ethyl ester + NaH in DMF, stirred at 20°C for 10 min Deprotonation of N-H
2 Methyl iodide added dropwise, stirred 1 hour N-methylation at indole nitrogen
3 Quenching with water, acidification with HCl (pH=1), extraction with ethyl acetate Isolation of N-methyl-5-nitroindole derivative

Yield reported: ~45% for similar methylated nitroindole compounds

Protection and Deprotection Strategies

Protection of the indole nitrogen or other reactive sites is often necessary during multi-step synthesis:

  • Use of tert-butoxycarbonyl (Boc) groups or triisopropylsilyl (TIPS) groups to protect the indole nitrogen or amino groups.
  • Deprotection achieved by treatment with trifluoroacetic acid (TFA) or tetra-n-butylammonium fluoride (TBAF) depending on the protecting group used.

These steps are crucial for selective functionalization and to prevent undesired side reactions during nitration or alkylation.

Representative Synthetic Route Summary

Step No. Reaction Type Reagents/Conditions Notes
1 Nitration Ammonium tetramethylnitrate + trifluoroacetic anhydride, sub-room temp Metal-free, acid-free nitration at 5-position possible
2 Protection (if needed) Boc anhydride, DMAP, pyridine Protect indole NH for lithiation steps
3 Lithiation & Alkylation n-BuLi at -78°C, then tert-butyl bromide Introduce 2-tert-butyl substituent
4 N-Methylation NaH in DMF, methyl iodide Alkylate indole nitrogen
5 Deprotection TFA or TBAF Remove protecting groups
6 Purification Acid-base extraction, recrystallization Obtain pure this compound

Research Findings and Yields

  • The methylation step using NaH and methyl iodide in DMF yields approximately 45% isolated product for related nitroindole esters.
  • Protection and lithiation steps are well-established with high regioselectivity and yields reported up to 60-80% in related indole systems.
  • The nitration method using trifluoroacetyl nitrate provides a clean, regioselective alternative to classical nitration, reducing by-products and environmental impact.

Notes on Purification and Characterization

  • Acidification to pH 1 with HCl precipitates the product for extraction and isolation.
  • Drying agents like MgSO4 are used to remove residual moisture.
  • Purity is confirmed by techniques such as LC/MS and NMR spectroscopy.
  • Melting points and chromatographic retention times are used to verify compound identity.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2-Tert-butyl-1-methyl-5-nitro-1H-indole with high yield and purity?

  • Methodological Answer : Optimize multi-step synthesis using Friedel-Crafts alkylation for tert-butyl introduction and nitration at the 5-position. Key factors include:

  • Temperature control : Maintain −10°C during nitration to avoid byproducts .
  • Catalysts : Use Lewis acids (e.g., AlCl₃) for alkylation and HNO₃/H₂SO₄ for nitration .
  • Purification : Employ column chromatography with hexane/ethyl acetate gradients and recrystallization in ethanol .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational techniques:

  • ¹H/¹³C NMR : Assign signals using deuterated solvents (e.g., CDCl₃) and compare with indole derivatives .
  • X-ray crystallography : Resolve crystal packing effects; tert-butyl groups often induce steric hindrance .
  • DFT calculations : Predict electron density distribution (e.g., nitro group’s electron-withdrawing effects) using Gaussian or ORCA .

Q. What safety protocols are critical when handling nitro-substituted indoles like this compound?

  • Methodological Answer :

  • Explosivity mitigation : Avoid grinding dry nitro compounds; use wet solvents during isolation .
  • Ventilation : Perform reactions in fume hoods with blast shields .
  • Waste disposal : Neutralize acidic byproducts with bicarbonate before disposal .

Advanced Research Questions

Q. How can substituent effects on the indole core influence the biological activity of this compound analogs?

  • Methodological Answer : Conduct SAR studies by modifying substituents and testing bioactivity:

Substituent PositionFunctional GroupObserved Activity TrendReference
1-positionMethylEnhances metabolic stability
5-positionNitroIncreases electrophilicity, potential enzyme inhibition
2-positionTert-butylImproves lipophilicity and membrane permeability
  • Testing : Use enzyme assays (e.g., cytochrome P450 inhibition) and logP measurements .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for nitro-substituted indoles?

  • Methodological Answer :

  • Cross-validation : Compare DFT-predicted reaction pathways (e.g., nitro reduction) with experimental LC-MS/MS data .
  • Solvent effects : Include implicit solvent models (e.g., PCM) in calculations to account for solvation .
  • Kinetic studies : Use stopped-flow spectroscopy to validate computationally derived activation energies .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals of this compound for X-ray analysis?

  • Methodological Answer :

  • Solvent selection : Use slow evaporation in ethyl acetate/hexane (1:3) to induce nucleation .
  • Temperature gradients : Cool from 40°C to 4°C over 48 hours to enhance crystal growth .
  • Additives : Introduce trace amounts of diethyl ether to reduce lattice defects .

Q. What mechanistic insights can be gained from studying the nitro group’s role in photochemical degradation of this compound?

  • Methodological Answer :

  • UV-Vis spectroscopy : Monitor λmax shifts during irradiation to track nitro → nitroso conversion .
  • EPR spectroscopy : Detect free radicals (e.g., NO₂•) under UV light .
  • Computational modeling : Map excited-state potential energy surfaces to identify degradation pathways .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression .
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., stoichiometry, mixing rate) .
  • QC protocols : Standardize HPLC retention times and impurity profiling .

Q. What statistical methods are suitable for analyzing dose-response relationships in toxicity studies of nitro-indole derivatives?

  • Methodological Answer :

  • Nonlinear regression : Fit data to Hill equation for IC₅₀ determination .
  • ANOVA : Compare toxicity across substituent groups (e.g., tert-butyl vs. methyl) .
  • Survival analysis : Use Kaplan-Meier plots for longitudinal in vivo studies .

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